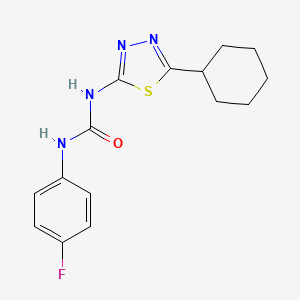
N'-(2-chlorobenzylidene)methanesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-chlorobenzylidene)methanesulfonohydrazide, also known as CMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMH is a hydrazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.
作用機序
The mechanism of action of N'-(2-chlorobenzylidene)methanesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (cell death).
2. Neuroprotection: this compound has been shown to protect against neuronal damage caused by oxidative stress.
3. Anti-inflammatory properties: this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N'-(2-chlorobenzylidene)methanesulfonohydrazide in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic, making it a safe candidate for use in various experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N'-(2-chlorobenzylidene)methanesulfonohydrazide. Some of these include:
1. Development of this compound derivatives with improved solubility and bioavailability.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Further investigation of the mechanism of action of this compound and its potential use in the treatment of cancer and inflammatory diseases.
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. While there are still many unanswered questions regarding the mechanism of action of this compound, its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases make it an exciting area of research for the future.
合成法
The synthesis of N'-(2-chlorobenzylidene)methanesulfonohydrazide involves the reaction of 2-chlorobenzaldehyde with methanesulfonohydrazide under acidic conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
N'-(2-chlorobenzylidene)methanesulfonohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of research. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been shown to exhibit anti-cancer properties, making it a potential candidate for use in cancer treatment.
2. Neuroprotection: this compound has been shown to protect against neuronal damage caused by oxidative stress, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory Properties: this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-14(12,13)11-10-6-7-4-2-3-5-8(7)9/h2-6,11H,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFBVHQYUYWRQS-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)



![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)
